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Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitroanisole

Cat. No.: B077220

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dimethyl-4-nitroanisole (CAS No: 14804-39-8), a key chemical intermediate in various
synthetic pathways. This document presents a summary of its nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for
acquiring such spectra are also provided for reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,6-Dimethyl-4-nitroanisole. In
the absence of readily available experimental spectra, predicted data from validated
computational models are presented.

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

8.05 S 2H Ar-H

3.75 S 3H O-CHs

2.30 S 6H Ar-CHs

Solvent: CDCls, Reference: TMS (0 ppm)
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« 13 1
Chemical Shift (ppm) Assignment
160.5 C-OCHs
145.0 C-NO2
135.2 C-CHs
123.8 CH
61.0 O-CHs
17.5 Ar-CHs

Solvent: CDClIz

ble 3: IR < : Predicted)

Wavenumber (cm~?) Intensity Assignment

) C-H stretch (aromatic and
2950-3000 Medium _ _

aliphatic)

1590, 1480 Strong C=C stretch (aromatic)
1520, 1340 Strong N-O stretch (nitro group)
1270 Strong C-O-C stretch (asymmetric)
1050 Medium C-O-C stretch (symmetric)

C-H bend (aromatic, out-of-
870 Strong
plane)

Table 4: Mass Spectrometry Data (Predicted
Fragmentation)
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miz Relative Intensity Proposed Fragment
181 High [M]* (Molecular lon)
166 Medium [M - CHs]*

151 Low [M - NOJ*

135 Medium [M - NO2]*

121 High [M - NOz - CH2]*

105 Medium [C7Hs0]*

91 High [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2,6-Dimethyl-4-nitroanisole in approximately 0.6-
0.7 mL of a suitable deuterated solvent (e.g., CDCIs). The solution should be filtered through
a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

e Instrument Setup:
o Insert the sample tube into the NMR spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune and match the probe for the desired nucleus (*H or 13C).
o Data Acquisition:

o H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical
parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient
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number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low
natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay may be necessary.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 2,6-Dimethyl-4-nitroanisole with approximately 100-
200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous
powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a transparent or
translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Record a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the desired range (typically 4000-400 cm—2).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 2,6-Dimethyl-4-nitroanisole
(approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

o Data Acquisition (Electron lonization - El):

o

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a
gas chromatograph (GC-MS).

o

lonize the sample using a standard electron energy of 70 eV.

[¢]

Scan the desired mass range (e.g., m/z 40-300) to detect the molecular ion and fragment

ions.
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Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and

the information they provide about the structure of 2,6-Dimethyl-4-nitroanisole.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dimethyl-4-nitroanisole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077220#spectroscopic-data-nmr-ir-mass-spec-of-2-
6-dimethyl-4-nitroanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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